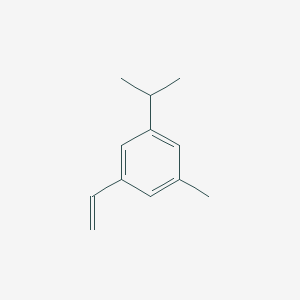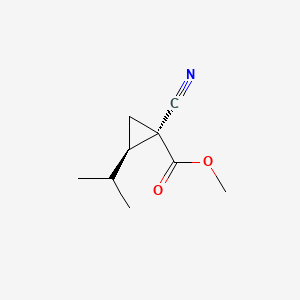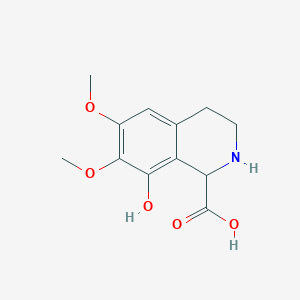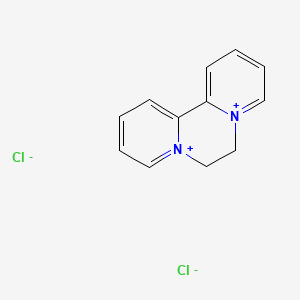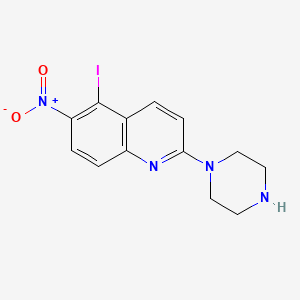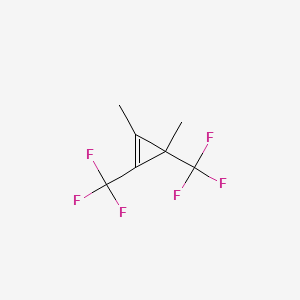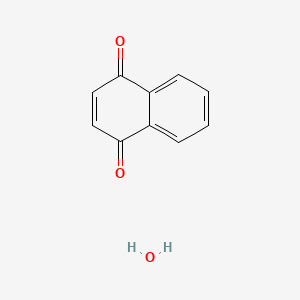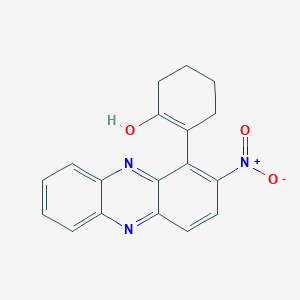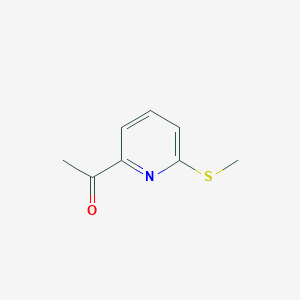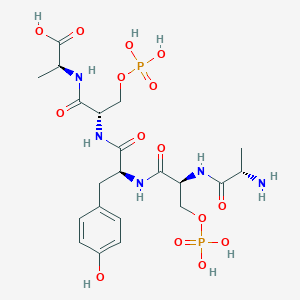
L-Alanyl-O-phosphono-L-seryl-O-phosphono-L-tyrosyl-L-seryl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is a synthetic phosphopeptide composed of five amino acids: alanine, phosphoserine, phosphotyrosine, serine, and alanine. This compound is of significant interest due to its role in studying protein phosphorylation, a critical regulatory mechanism in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to a solid resin.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Amino Acid Coupling: Subsequent amino acids (phosphoserine, phosphotyrosine, serine, and alanine) are sequentially added using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of phosphopeptides like Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine often employs automated peptide synthesizers to scale up the process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity.
化学反应分析
Types of Reactions
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine can undergo various chemical reactions, including:
Oxidation: The phosphotyrosine residue can be oxidized to form phosphotyrosine sulfoxide.
Reduction: Reduction reactions can target the phosphate groups, converting them to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Phosphorylation reagents like phosphoramidites are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include dephosphorylated peptides, oxidized phosphotyrosine derivatives, and substituted phosphopeptides.
科学研究应用
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine has numerous applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: Helps in understanding protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in developing therapeutic agents targeting phosphorylation-related diseases.
Industry: Utilized in the production of diagnostic tools and biochemical assays.
作用机制
The mechanism of action of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine involves its interaction with protein kinases and phosphatases. These enzymes recognize the phosphorylated residues (phosphoserine and phosphotyrosine) and catalyze the transfer or removal of phosphate groups, thereby modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine: Similar structure but contains phosphothreonine instead of phosphoserine.
Alanyl-phosphoseryl-phosphotyrosyl-threonyl-alanine: Contains threonine instead of serine.
Uniqueness
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is unique due to its specific sequence and combination of phosphorylated residues, making it a valuable tool for studying specific phosphorylation events and their biological implications.
属性
分子式 |
C21H33N5O15P2 |
|---|---|
分子量 |
657.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phosphonooxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H33N5O15P2/c1-10(22)17(28)25-16(9-41-43(37,38)39)20(31)24-14(7-12-3-5-13(27)6-4-12)18(29)26-15(8-40-42(34,35)36)19(30)23-11(2)21(32)33/h3-6,10-11,14-16,27H,7-9,22H2,1-2H3,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H,32,33)(H2,34,35,36)(H2,37,38,39)/t10-,11-,14-,15-,16-/m0/s1 |
InChI 键 |
HVFFEESEZAFXBG-FQDAJMMCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(COP(=O)(O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(COP(=O)(O)O)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


